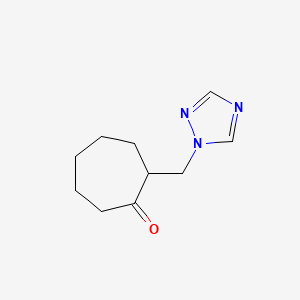

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

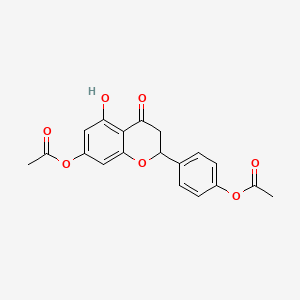

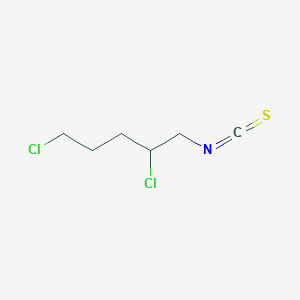

“2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone” is a heterocyclic compound. It has a molecular weight of 193.25 g/mol . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular formula of “2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone” is C10H15N3O . The InChI code is 1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2 .Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 193.25 g/mol .Wissenschaftliche Forschungsanwendungen

Application in Anticancer Research

- Summary of Application: 1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, have been synthesized and evaluated as potential anticancer agents . These compounds have been tested against various human cancer cell lines.

- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated using MTT assay against three human cancer cell lines including MCF-7, Hela and A549 .

- Results: Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Application in Antimicrobial Research

- Summary of Application: Compounds containing a triazole, such as 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, are known to exhibit broad biological activities, including antimicrobial activity .

- Methods of Application: These compounds can be synthesized and tested against various types of bacteria and fungi to evaluate their antimicrobial properties .

- Results: While specific results for 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone are not available, triazole derivatives in general have shown promising results in antimicrobial studies .

Application in Synthetic Chemistry

- Summary of Application: Triazoles, including 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, can be used in the synthesis of differentially-functionalized 1,2,4-triazoles .

- Methods of Application: The established route for the synthesis of these triazoles can be generalized to prepare several triazoles under the described conditions .

- Results: The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Application in Antineoplastic Research

- Summary of Application: 1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, have been synthesized and evaluated as potential antineoplastic agents . These compounds have been tested against various human cancer cell lines.

- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated using MTT assay against three human cancer cell lines including MCF-7, Hela and A549 .

- Results: Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Application in Organic Catalysts

- Summary of Application: 1,2,4-triazoles, including 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, can be used in the synthesis of differentially-functionalized 1,2,4-triazoles .

- Methods of Application: The established route for the synthesis of these triazoles can be generalized to prepare several triazoles under the described conditions .

- Results: The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)cycloheptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZHFCHBRPGRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398139 |

Source

|

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |

CAS RN |

313276-51-6 |

Source

|

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)

![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)